11-ethoxy-8-methyl-6-(2-oxopropylsulfanyl)-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile
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Overview
Description
7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxy, methyl, oxopropylsulfanyl, phenyl, and carbonitrile groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, but they often include signaling cascades and regulatory mechanisms that control cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile include other pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine derivatives with different substituents. These compounds share a similar core structure but differ in the functional groups attached to the core.
Uniqueness
The uniqueness of 7-ethoxy-5-methyl-4-[(2-oxopropyl)sulfanyl]-9-phenyl-5H-pyrido[3’,2’:4,5]pyrrolo[3,2-d]pyrimidine-8-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H19N5O2S |
---|---|
Molecular Weight |
417.5g/mol |
IUPAC Name |
11-ethoxy-8-methyl-6-(2-oxopropylsulfanyl)-13-phenyl-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-12-carbonitrile |
InChI |
InChI=1S/C22H19N5O2S/c1-4-29-21-15(10-23)16(14-8-6-5-7-9-14)17-18-19(27(3)20(17)26-21)22(25-12-24-18)30-11-13(2)28/h5-9,12H,4,11H2,1-3H3 |
InChI Key |
NYFDWSUAFOMQMH-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)SCC(=O)C |
Canonical SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(N2C)C(=NC=N4)SCC(=O)C |
Origin of Product |
United States |
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